molecular formula C19H19ClFNO2 B6561855 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091172-12-1

2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No. B6561855
CAS RN: 1091172-12-1
M. Wt: 347.8 g/mol
InChI Key: ADCNCBWTMKKDRI-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CFPOB) is a small molecule compound that has been studied extensively in recent years. It is a synthetic compound that has a wide range of applications in scientific research, as well as potential use in pharmaceuticals. CFPOB has been studied for its ability to interact with various proteins and receptors in the body, as well as its potential to act as an inhibitor for certain enzymes.

Scientific Research Applications

2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has been studied extensively in scientific research due to its ability to interact with various proteins and receptors in the body. It has been used as an inhibitor for certain enzymes, such as phosphatidylinositol-3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has also been studied for its potential in the development of new drugs, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is believed to act as an inhibitor of certain enzymes, such as PI3K and MAPK. It is believed to bind to the active sites of these enzymes, blocking them from catalyzing the reactions they are responsible for. This inhibition can have a variety of effects, depending on the enzyme it is targeting.
Biochemical and Physiological Effects
2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has been studied for its potential to act as an inhibitor of certain enzymes, such as PI3K and MAPK. Inhibition of these enzymes can have a variety of effects, including the inhibition of cell growth, the inhibition of inflammation, and the inhibition of angiogenesis. 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has also been studied for its potential to act as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is its low cost and easy availability. It is also a relatively small molecule, which makes it easier to work with in lab experiments. Additionally, 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is relatively stable and can be stored for long periods of time. However, one of the major limitations of 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is its low solubility in water, which can make it difficult to work with in certain laboratory experiments.

Future Directions

There are a number of potential future directions for 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide. One potential direction is to further study its ability to act as an inhibitor of enzymes, such as PI3K and MAPK. Additionally, further research into its potential as an anti-cancer agent could be beneficial. Finally, further study of its potential as an anti-inflammatory agent could also be beneficial.

Synthesis Methods

2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is synthesized through a combination of two chemical reactions. The first step involves the reaction of 4-fluorophenyloxan-4-ylmethyl chloride with 2-chloro-benzamide in the presence of triethylamine. This reaction produces the desired product, 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide, as well as a byproduct, triethylammonium chloride. The second step involves the purification of 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide using a combination of column chromatography and thin layer chromatography.

properties

IUPAC Name

2-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-17-4-2-1-3-16(17)18(23)22-13-19(9-11-24-12-10-19)14-5-7-15(21)8-6-14/h1-8H,9-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCNCBWTMKKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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